Antifungal Inhibition: n-Octyl (C8) vs. n-Hexyl (C6) vs. n-Dodecyl (C12) Against Fusarium proliferatum
The antifungal activity of N-alkyl-β-D-glucosylamines against *Fusarium proliferatum* was evaluated using a radial growth method. At a concentration of 0.5 × 10⁻⁴ mol/mL, the n-octyl derivative (OcGPA) achieved 71% inhibition of fungal growth [1]. In comparison, the n-hexyl analog (HeGPA, C6) exhibited only 43% inhibition at the same concentration, while the n-dodecyl analog (DoGPA, C12) achieved complete (100%) inhibition [2].
| Evidence Dimension | Percentage fungal growth inhibition of *Fusarium proliferatum* |
|---|---|
| Target Compound Data | 71% inhibition (OcGPA, C8) |
| Comparator Or Baseline | HeGPA (C6): 43% inhibition; DoGPA (C12): 100% inhibition |
| Quantified Difference | OcGPA provides 28 percentage points greater inhibition than HeGPA, but 29 points less than DoGPA |
| Conditions | 0.5 × 10⁻⁴ mol/mL concentration, radial growth method on agar plates, strain: Fusarium proliferatum INRA, MUCL 1807.7 |
Why This Matters
This demonstrates that n-octyl-D-glucosamine occupies a specific activity 'sweet spot' for *Fusarium* control, more effective than C6 but less hydrophobic than C12, which is relevant for selecting a compound with balanced bioactivity and solubility.
- [1] Muhizi, T., Coma, V., & Grelier, S. (2009). Synthesis of N-alkyl-β-d-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua. Journal of Agricultural and Food Chemistry, 57(23), 11092-11099. View Source
- [2] Muhizi, T., Coma, V., & Grelier, S. (2009). Synthesis of N-alkyl-β-d-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua. Journal of Agricultural and Food Chemistry, 57(23), 11092-11099. View Source
